molecular formula C6H2BrN3O3 B263460 4-Bromo-6-nitro-2,1,3-benzoxadiazole

4-Bromo-6-nitro-2,1,3-benzoxadiazole

Cat. No. B263460
M. Wt: 244 g/mol
InChI Key: NFBBFZYVYYVNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-nitro-2,1,3-benzoxadiazole (BND) is a heterocyclic compound that has gained significant attention in the scientific community. It is a fluorescent dye that is widely used in various biochemical and physiological studies. BND is a highly versatile compound that can be used in a wide range of applications, including in vitro and in vivo imaging, protein labeling, and drug discovery.

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitro-2,1,3-benzoxadiazole is based on its ability to bind to specific molecules in cells or tissues. When this compound is introduced into a biological sample, it binds to certain proteins or other molecules, causing them to fluoresce. This fluorescence can then be detected and used to visualize the location and movement of these molecules within the sample.
Biochemical and Physiological Effects:
This compound is a relatively safe compound that has not been shown to have any significant physiological effects. It is not known to be toxic or carcinogenic, and it does not appear to have any significant impact on cellular metabolism or function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Bromo-6-nitro-2,1,3-benzoxadiazole in lab experiments is its high fluorescence intensity. This property makes it easy to detect even at low concentrations, making it an ideal tool for studying biological processes in living cells. This compound is also highly stable and can be used in a wide range of experimental conditions.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is not always easy to control the specificity of this compound binding to certain molecules. This can lead to false positive or negative results, making it important to carefully design experiments when using this compound.

Future Directions

There are many potential future directions for research involving 4-Bromo-6-nitro-2,1,3-benzoxadiazole. One area of interest is in the development of new biosensors that use this compound as a fluorescent tag. These biosensors could be used to detect specific molecules in biological samples, such as cancer cells or infectious agents.
Another potential area of research is in the development of new imaging techniques that use this compound. For example, this compound could be used in combination with other fluorescent dyes to create multi-color imaging systems that allow researchers to visualize multiple biological processes at once.
Overall, this compound is a highly versatile compound that has many potential applications in scientific research. With continued research and development, it is likely that new uses for this compound will continue to be discovered in the coming years.

Synthesis Methods

The synthesis of 4-Bromo-6-nitro-2,1,3-benzoxadiazole involves the reaction of 4-bromo-2-nitrophenol with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified using column chromatography. The yield of this compound obtained through this method is typically high, making it a cost-effective and efficient way to produce the compound.

Scientific Research Applications

4-Bromo-6-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research. One of its most common uses is in fluorescence microscopy. This compound is a highly fluorescent compound that emits light in the blue region of the spectrum. This property makes it an ideal tool for visualizing biological structures and processes in living cells. This compound has also been used in the study of protein-protein interactions, as well as in the development of biosensors for detecting specific molecules in biological samples.

properties

Molecular Formula

C6H2BrN3O3

Molecular Weight

244 g/mol

IUPAC Name

4-bromo-6-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C6H2BrN3O3/c7-4-1-3(10(11)12)2-5-6(4)9-13-8-5/h1-2H

InChI Key

NFBBFZYVYYVNCP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-]

Origin of Product

United States

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